N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-fluorobenzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-fluoro-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6OS/c19-12-1-2-14-11(7-12)8-15(27-14)18(26)21-13-5-6-24(9-13)17-4-3-16-22-20-10-25(16)23-17/h1-4,7-8,10,13H,5-6,9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOZHCVMQYMFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=C(S2)C=CC(=C3)F)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-fluorobenzo[b]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its chemical properties, synthesis, and biological evaluations based on diverse research findings.
The molecular formula of this compound is with a molecular weight of 370.43 g/mol. The compound features a complex structure that includes a triazole ring and a fluorinated benzo[b]thiophene moiety, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H15FN6OS |
| Molecular Weight | 370.43 g/mol |
| Purity | Typically >95% |
Synthesis
The synthesis of this compound involves multi-step organic reactions that incorporate various reagents to construct the triazole and pyrrolidine frameworks. The detailed synthesis pathway is often proprietary but generally follows established methodologies for similar heterocyclic compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and thiophene structures. For instance, a related study demonstrated that novel 1,2,4-triazolo derivatives exhibited significant antiproliferative activities against various cancer cell lines including HepG2 (liver), A549 (lung), MCF-7 (breast), and PC-3 (prostate) cells. The most promising derivatives showed IC₅₀ values significantly lower than standard chemotherapeutic agents like fluorouracil .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (μM) | Comparison to Control |
|---|---|---|---|
| Compound 32 | HepG2 | 5.09 | Better than Fluorouracil |
| Compound 32 | A549 | 12.74 | Better than Fluorouracil |
| Compound 32 | PC-3 | 3.70 | Better than Fluorouracil |
The mechanism by which these compounds exert their anticancer effects often involves cell-cycle arrest and induction of apoptosis. For example, studies indicated that certain derivatives could induce G2/M phase arrest in cancer cells, leading to reduced cell proliferation and increased apoptosis rates .
Case Studies
- Case Study on Triazole Derivatives : A comprehensive evaluation of various triazole derivatives revealed that compounds similar to this compound exhibited promising results in inhibiting tumor growth in xenograft models.
- Clinical Relevance : The ongoing research into triazole-based compounds suggests potential applications in combination therapies for resistant cancer types due to their unique mechanisms of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Triazolo-Pyridazine Derivatives
Compounds sharing the [1,2,4]triazolo[4,3-b]pyridazine core but differing in substituents have been studied for diverse biological activities. Key analogs include:
Table 1: Structural and Functional Comparison
Key Observations :
- Substituted pyridines (e.g., [8–10]) demonstrated PEF(S) binding by displacing TNS, suggesting the triazolo-pyridazine core is critical for this activity . The target compound may share this mechanism but lacks direct experimental confirmation.
- Melting points vary significantly: propenoic acid derivatives (e.g., (E)-4b) exhibit higher melting points (>250°C) than pyridine analogs, likely due to hydrogen-bonding interactions .
Sulphonamide and Pyridine Derivatives
Sulphonamides (e.g., [1–5]) and N-{3-[3-(2-alkoxyethoxy)-5-(4-methoxyphenyl)s} derivatives (e.g., [6,7]) from Cardiff University’s study were prioritized for PEF(S) binding and calpain-1 activity.
Table 2: Pharmacological Comparison
| Compound Class | Structural Features | Target Interaction | Advantages/Limitations |
|---|---|---|---|
| Sulphonamides [1–5] | Sulfonamide group; alkoxyethoxy chains | PEF(S) binding; calpain-1 screening | High solubility but potential PAINs liabilities |
| Target Compound | Fluorobenzo[b]thiophene; pyrrolidine | Inferred PEF(S) binding | Enhanced lipophilicity; unconfirmed activity |
Key Observations :
- Sulphonamides exhibit PAINs (Pan-Assay Interference Compounds) liabilities , limiting their utility, whereas the target compound’s structure may circumvent these issues .
- The pyrrolidine linker in the target compound could confer better conformational adaptability compared to rigid alkoxyethoxy chains in analogs like [6,7].
Chemical Space and Selectivity
Multidimensional scaling (MDS) plots from Cardiff University revealed that triazolo-pyridazine derivatives occupy a novel chemical space distinct from classical kinase inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
